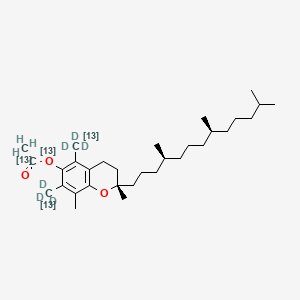

l-|A-tocopherol acetate-13C4,d6

Description

Contextualization of l-α-Tocopherol Acetate (B1210297) within the α-Tocopherol Ester Landscape.

Vitamin E encompasses a group of eight fat-soluble compounds, with α-tocopherol exhibiting the highest biological activity in the human body. nih.gov In commercial applications and scientific research, the hydroxyl group of α-tocopherol is often esterified to enhance its stability. wikipedia.org Common esters include α-tocopheryl acetate and α-tocopheryl succinate. chiro.org

l-α-Tocopherol acetate is the ester of acetic acid and l-α-tocopherol. wikipedia.org This esterification makes the molecule less susceptible to oxidation, thereby increasing its shelf life. wikipedia.org Once ingested or absorbed into cells, the acetate group is hydrolyzed, releasing the active α-tocopherol. wikipedia.orgresearchgate.net Compared to other esters like α-tocopheryl succinate, the acetate form has demonstrated greater bioavailability in some studies. researchgate.net This improved stability and bioavailability make l-α-tocopherol acetate a valuable compound for both dietary supplements and research applications. nih.gov

Fundamental Principles and Advantages of Stable Isotope Labeling in Biochemical Investigations.

Stable isotope labeling is a non-radioactive technique used to track the metabolic fate of molecules within a biological system. taylorfrancis.comisotope.com This method involves replacing one or more atoms in a compound with their heavier, stable isotopes, such as replacing carbon-12 (¹²C) with carbon-13 (¹³C) or hydrogen-1 (¹H) with deuterium (B1214612) (²H or D). medchemexpress.com Since these heavy isotopes behave nearly identically to their lighter counterparts in biological and chemical processes, they can be used as tracers. youtube.com

The key advantage of using stable isotopes is that they are non-radioactive and safe for use in human studies. taylorfrancis.com Advanced analytical techniques, particularly mass spectrometry, can easily distinguish between the labeled and unlabeled compounds based on their mass difference. nih.gov This allows researchers to precisely quantify the absorption, distribution, metabolism, and excretion of the labeled compound, providing detailed insights into its biochemical journey. nih.govnih.gov

Role of l-α-Tocopherol Acetate-13C4,d6 as a Precisely Engineered Tracer in Contemporary Research.

l-α-Tocopherol acetate-13C4,d6 is a specially synthesized version of l-α-tocopherol acetate where four carbon atoms have been replaced with ¹³C and six hydrogen atoms have been replaced with deuterium. medchemexpress.comdcchemicals.com This dual-labeling strategy provides a significant mass shift, making it easily detectable and distinguishable from the naturally occurring, unlabeled vitamin E in biological samples.

This precisely engineered tracer is instrumental in a variety of research applications:

Bioavailability and Kinetic Studies: Researchers use l-α-tocopherol acetate-13C4,d6 to accurately measure the absorption and kinetics of vitamin E. nih.gov By administering the labeled compound and tracking its appearance in blood plasma and tissues over time, scientists can determine how factors like diet and genetics influence vitamin E status. nih.gov

Metabolic Pathway Analysis: The labeled compound allows for the detailed investigation of how vitamin E is metabolized. nih.gov Scientists can identify and quantify various metabolites, shedding light on the biochemical pathways involved in vitamin E processing and degradation. nih.gov

Cellular Uptake and Trafficking: Studies have utilized labeled tocopherols (B72186) to understand how vitamin E is taken up by specific cells and tissues. nih.gov This includes investigating its transport across cellular membranes and its distribution within different cellular compartments.

Detailed Compound Data

Below are tables detailing the properties of l-α-tocopherol acetate-13C4,d6 and a list of the chemical compounds mentioned in this article.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H52O3 |

|---|---|

Molecular Weight |

482.7 g/mol |

IUPAC Name |

[(2S)-2,8-dimethyl-5,7-bis(trideuterio(113C)methyl)-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |

InChI |

InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m0/s1/i5+1D3,7+1D3,8+1,27+1 |

InChI Key |

ZAKOWWREFLAJOT-CUDCRSFHSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])C1=C(C2=C(CC[C@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O[13C](=O)[13CH3])[13C]([2H])([2H])[2H])C |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Characterization of L α Tocopherol Acetate 13c4,d6

Methodologies for Stereoselective Deuterium (B1214612) and Carbon-13 Incorporation

The synthesis of l-α-tocopherol acetate-13C4,d6 hinges on the strategic condensation of two key precursors: a stereochemically defined phytol-derived side chain and an isotopically labeled hydroquinone (B1673460) ring system. The primary challenge lies in the preparation of these precursors with the desired isotopic labels at specific positions.

A plausible and efficient synthetic strategy involves the preparation of an isotopically labeled 2,3,5-trimethylhydroquinone (TMHQ) core, which is then condensed with a chiral phytol (B49457) or isophytol (B1199701) derivative. To achieve the "13C4,d6" labeling, the TMHQ precursor must be synthesized to contain four carbon-13 atoms and six deuterium atoms.

A. Synthesis of the Labeled Aromatic Core:

A representative approach for the synthesis of the labeled TMHQ (2,3,5-trimethylhydroquinone-13C4,d6) would involve the following steps:

Preparation of a 13C-labeled benzene (B151609) derivative: The synthesis could start from a simple, commercially available 13C-labeled building block, such as [1,2-13C2]acetate, to construct a 13C-labeled aromatic ring through a series of cyclization and aromatization reactions.

Introduction of Deuterated Methyl Groups: The three methyl groups on the hydroquinone ring are introduced via Friedel-Crafts alkylation or other methylation techniques. To incorporate the six deuterium atoms, deuterated methylating agents such as deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate (B86663) ((CD3)2SO4) would be utilized. For a d6 label, two of the three methyl groups would be introduced using these deuterated reagents.

Hydroxylation and Reduction: The resulting labeled trimethylbenzene would then be oxidized to the corresponding benzoquinone, followed by reduction to yield the desired 2,3,5-trimethylhydroquinone-13C4,d6. Methods for producing TMHQ from precursors like isophorone (B1672270) or 2,6-dimethylphenol (B121312) are well-established and could be adapted for labeled compounds. google.comgoogle.com

B. Stereoselective Condensation:

The stereochemistry of l-α-tocopherol is defined by three chiral centers at the 2, 4', and 8' positions, with the natural form being the (2R,4'R,8'R) or RRR stereoisomer. nih.gov To achieve this specific configuration, the condensation reaction must be stereoselective.

Chiral Precursor: The most common method involves using a chiral starting material for the side chain, such as natural (R,R)-phytol, which is derived from chlorophyll. researchgate.net

Condensation Reaction: The labeled TMHQ is reacted with the chiral phytol derivative (e.g., isophytol) in the presence of an acid catalyst (e.g., a combination of a Lewis acid like zinc chloride and a Brønsted acid) to form the chromane (B1220400) ring. nih.govcsic.es This reaction yields l-α-tocopherol-13C4,d6.

Acetylation: The final step is the esterification of the phenolic hydroxyl group of the labeled tocopherol with acetic anhydride, typically under mild acidic conditions, to produce l-α-tocopherol acetate-13C4,d6. atamanchemicals.com This acetate (B1210297) form is more stable than the free tocopherol. rsc.org

Strategies for Achieving High Isotopic Enrichment and Positional Specificity

Achieving high isotopic enrichment (typically >98%) and ensuring the labels are in the correct positions are paramount for the utility of l-α-tocopherol acetate-13C4,d6 as an internal standard.

High-Purity Labeled Precursors: The isotopic purity of the final product is directly dependent on the purity of the labeled starting materials, such as the 13C-labeled benzene derivative and the deuterated methylating agents. The use of precursors with the highest available isotopic enrichment is crucial.

Control of Reaction Conditions: Reaction conditions must be carefully controlled to prevent isotopic scrambling or exchange. For instance, during the introduction of deuterated methyl groups, conditions that could lead to H/D exchange with the solvent or other reagents must be avoided. wikipedia.org

Minimizing Isotopic Dilution: Throughout the synthesis, care must be taken to avoid contamination with unlabeled (natural abundance) materials. This includes using clean glassware and high-purity, non-labeled reagents where appropriate.

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

The definitive confirmation of the structure, isotopic profile, and purity of l-α-tocopherol acetate-13C4,d6 relies on a combination of advanced spectroscopic techniques. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Isotopic Profile Determination

High-resolution mass spectrometry is an indispensable tool for verifying the successful incorporation of stable isotopes. researchgate.net

Molecular Ion Peak Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion. For l-α-tocopherol acetate-13C4,d6, the expected molecular weight would be approximately 10 mass units higher than the unlabeled compound (C31H52O3, MW ≈ 472.7 g/mol ), accounting for the four 13C atoms (4 x ~1 Da) and six deuterium atoms (6 x ~1 Da). The exact mass difference allows for unambiguous confirmation of the elemental formula, including the number of incorporated isotopes.

Isotopic Distribution Analysis: The technique can resolve the isotopic pattern of the molecular ion cluster. The relative abundances of the M, M+1, M+2, etc., peaks can be compared to theoretical distribution models to confirm the degree of isotopic enrichment. nih.gov

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to fragment the molecule. The masses of the resulting fragments provide information about the location of the isotopic labels within the molecule. For example, fragmentation that cleaves the phytol tail from the chromane ring would allow for the determination of whether the labels are on the ring or the tail. nih.gov

Table 1: Hypothetical HRMS Data for l-α-Tocopherol Acetate-13C4,d6

| Analyte | Unlabeled Formula | Labeled Formula | Unlabeled [M+H]+ (m/z) | Labeled [M+H]+ (m/z) | Key Fragment Ion (m/z) |

| l-α-Tocopherol Acetate | C₃₁H₅₂O₃ | C₂₇¹³C₄H₄₆D₆O₃ | ~473.39 | ~483.44 | ~165 (unlabeled chromane fragment), ~175 (labeled chromane fragment) |

This table is illustrative and exact masses may vary based on the precise location of the labels.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeling Confirmation

While HRMS confirms the mass and isotopic enrichment, Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely powerful for determining the exact position of the isotopic labels at the atomic level. capes.gov.br

13C NMR: A standard 13C NMR spectrum would show signals only from the four enriched carbon-13 positions, assuming the spectrum is acquired under conditions that suppress the natural abundance 13C signals. The chemical shifts of these signals would definitively identify the labeled carbon atoms in the aromatic ring.

1H NMR: In the proton NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium would be absent. For instance, if the methyl groups on the aromatic ring are deuterated, their characteristic singlets in the 1H spectrum would disappear.

2D NMR (HSQC and HMBC): Two-dimensional NMR experiments are crucial for unambiguous assignment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton and carbon nuclei that are directly bonded. It would be used to confirm the C-H connectivity and the absence of protons at the deuterated positions.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two or three bonds. HMBC spectra would be instrumental in confirming the positions of the 13C labels within the aromatic ring by observing their correlations to nearby protons on the ring and adjacent methyl groups.

Table 2: Expected NMR Chemical Shift Changes for Labeled Positions

| Nucleus | Position | Typical Unlabeled Chemical Shift (ppm) | Expected Observation in Labeled Compound |

| ¹H | Aromatic Methyls | ~2.1 | Signal absence (if deuterated) |

| ¹³C | Aromatic Ring | 115-150 | Highly enhanced signals at labeled positions |

This table provides a general guide; specific shifts depend on the solvent and exact molecular environment.

By combining these synthetic and analytical strategies, l-α-tocopherol acetate-13C4,d6 can be produced with the high degree of stereochemical and isotopic purity required for its use as a reliable internal standard in demanding analytical applications.

Innovations in Analytical Methodologies Employing L α Tocopherol Acetate 13c4,d6 As an Internal Standard

Development of Quantitative Assays for Endogenous α-Tocopherol and its Metabolites

The use of l-α-Tocopherol Acetate-13C4,d6, a 13C- and deuterium-labeled version of l-α-tocopherol acetate (B1210297), is particularly advantageous in quantitative assays. dcchemicals.com Its structural similarity to the analyte of interest, α-tocopherol, ensures that it behaves similarly during extraction and chromatographic separation, while its distinct mass allows for clear differentiation by mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

LC-MS/MS has become the gold standard for the sensitive and specific quantification of tocopherols (B72186) and their metabolites. The integration of l-α-Tocopherol Acetate-13C4,d6 into these protocols significantly improves method precision and accuracy.

In a typical LC-MS/MS workflow, the internal standard is added to the sample at the beginning of the preparation process. This allows for the correction of any variability introduced during extraction, evaporation, and reconstitution steps. For instance, a method for the simultaneous analysis of α-tocopherol and its long-chain metabolites in human serum utilizes deuterium-labeled internal standards to compensate for matrix effects and ion suppression. nih.gov The chromatographic separation is often achieved using a C18 reversed-phase column with a mobile phase gradient of methanol (B129727) and water, sometimes with an acidic modifier like acetic acid to improve ionization efficiency. nih.govsigmaaldrich.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored, ensuring high selectivity and sensitivity. nih.gov

A study focused on analyzing vitamin E acetate and other tocopherols in aerosol emissions from e-cigarettes demonstrated the effectiveness of an isotope dilution LC-MS/MS method. frontiersin.org They utilized labeled α-tocopherol and deuterated vitamin E acetate as internal standards, achieving excellent precision with repeatability ranging from 4.0 to 8.3% and intermediate precision from 2.5 to 6.7%. frontiersin.org The limits of detection for the analytes were in the low ng/mL range, highlighting the sensitivity of the method. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more common for tocopherol analysis, GC-MS offers a high-resolution alternative, particularly for the simultaneous determination of various vitamin E isomers. rsc.org In GC-MS methods, a derivatization step is often required to increase the volatility of the tocopherols. However, some rapid methods have been developed that allow for direct extraction and analysis without saponification or derivatization. rsc.orgresearchgate.net

The use of an internal standard like l-α-Tocopherol Acetate-13C4,d6 in GC-MS follows a similar principle to its use in LC-MS/MS. It is added to the sample prior to extraction to account for procedural losses. The separation is typically performed on a capillary column, such as a VF-5MS, and the mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. rsc.org A study on the determination of eight vitamin E isomers and α-tocopherol acetate in functional foods and nutritional supplements reported detection limits ranging from 0.09 ng/mL to 0.46 ng/mL and quantification limits from 0.29 ng/mL to 1.52 ng/mL using GC-MS with an internal standard. rsc.orgresearchgate.net

Optimization of Sample Preparation Techniques for Complex Biological Matrices

The analysis of α-tocopherol in complex biological matrices such as plasma, serum, tissues, and foods presents significant challenges due to the presence of interfering substances. nih.govmdpi.com Effective sample preparation is therefore critical for obtaining accurate and reproducible results. The incorporation of l-α-Tocopherol Acetate-13C4,d6 at the initial stage of sample preparation is a key strategy to monitor and correct for analyte losses throughout the extraction process.

Commonly employed sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This is a widely used method for extracting fat-soluble vitamins like α-tocopherol. nih.gov A typical LLE procedure involves deproteinization of the sample with an organic solvent like ethanol, followed by extraction of the analyte into a non-polar solvent such as hexane. nih.govresearchgate.net The internal standard is added before these steps to ensure it undergoes the same extraction process as the endogenous α-tocopherol.

Solid-Phase Extraction (SPE): SPE offers a more selective and automated approach to sample cleanup. nih.gov In a method for the simultaneous quantification of α-tocopherol and its metabolites, a solid-phase extraction procedure with a HybridSPE® material was used to enhance analyte recovery and sensitivity. nih.gov This technique effectively removes phospholipids (B1166683) and other interfering components from the sample matrix.

Saponification: For some food matrices, a saponification step may be necessary to hydrolyze triglycerides and release the tocopherols. researchgate.net However, this process can be harsh and may lead to the degradation of the analyte. The use of an internal standard helps to correct for any such losses.

The choice of extraction method depends on the specific matrix and the analytical goals. For instance, in analyzing tocopherols in food matrices, both the Folch method (using chloroform (B151607) and methanol) and n-hexane extraction have been successfully employed, with recovery rates for α-tocopherol generally falling within the acceptable range of 70-120%. mdpi.com

Rigorous Validation of Analytical Performance Parameters in Tracer Studies

The validation of an analytical method is essential to ensure its reliability for its intended purpose. When using l-α-Tocopherol Acetate-13C4,d6 as an internal standard in tracer studies, several key performance parameters must be rigorously evaluated.

Key Analytical Performance Parameters:

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) > 0.99 rsc.orgmdpi.com |

| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% mdpi.comuaiasi.ro |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | Intra-day and inter-day RSD < 15% rsc.orguaiasi.ro |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 researchgate.net |

A study validating an HPLC method for α-tocopherol in human erythrocytes reported a detection limit of 0.1 µmol/L and a linear calibration range of 0.5-20.0 µmol/L. nih.gov The within-day and between-day precision were 5.2% and 6.1% RSD, respectively, and the extraction recovery was 100.0 ± 2.0%. nih.gov Similarly, a GC-MS method for vitamin E isomers demonstrated excellent linearity with correlation coefficients greater than 0.997, and average recoveries ranging from 83.2% to 107%. rsc.orgresearchgate.net The use of an isotopically labeled internal standard like l-α-Tocopherol Acetate-13C4,d6 is instrumental in achieving such high levels of accuracy and precision by correcting for variations in sample preparation and instrument response. frontiersin.org

Mechanistic Investigations of α Tocopherol Biokinetics Using Stable Isotope Tracers

Elucidation of Intestinal Absorption Mechanisms of α-Tocopherol from its Acetate (B1210297) Ester

The initial step in the biokinetic pathway of dietary α-tocopherol is its absorption from the small intestine. While it is established that only the free, unesterified form of vitamin E is taken up by the intestinal mucosa, dietary supplements often contain the more stable esterified form, α-tocopherol acetate. nih.gov Studies utilizing isotopically labeled α-tocopherol acetate have been crucial in confirming that hydrolysis of the ester is a prerequisite for absorption. nih.gov This process is primarily facilitated by bile salt-dependent lipase, also known as cholesteryl ester hydrolase. nih.gov

Once liberated, free α-tocopherol is incorporated into mixed micelles, which are aggregates of bile salts, phospholipids (B1166683), and other lipid digestion products. nih.gov These micelles are essential for solubilizing the highly lipophilic α-tocopherol and transporting it across the unstirred water layer to the brush border membrane of the enterocytes. nih.gov While passive diffusion was long considered the primary mechanism of uptake, more recent evidence suggests the involvement of specific protein transporters. nih.govnih.gov Research has pointed to the role of scavenger receptor class B type I (SR-BI), NPC1 like intracellular cholesterol transporter 1 (NPC1L1), and CD36 in the intestinal absorption of tocopherols (B72186). nih.gov The use of labeled tracers allows for the precise tracking of the absorbed α-tocopherol as it is incorporated into chylomicrons within the enterocyte, the lipoprotein particles responsible for transporting dietary fats and fat-soluble vitamins into the lymphatic system and subsequently into the bloodstream.

Dynamics of α-Tocopherol Distribution within Lipoprotein Transport Systems

Following its intestinal absorption and packaging into chylomicrons, α-tocopherol enters the systemic circulation. The dynamics of its distribution among the various lipoprotein fractions—chylomicrons, very-low-density lipoproteins (VLDL), low-density lipoproteins (LDL), and high-density lipoproteins (HDL)—have been meticulously studied using stable isotope tracers. iaea.orgnih.gov

As chylomicrons circulate, they are acted upon by lipoprotein lipase, which hydrolyzes their triglyceride core, leading to the formation of chylomicron remnants. These remnants, still containing α-tocopherol, are primarily taken up by the liver. iaea.org The liver then plays a central role in repackaging the absorbed α-tocopherol into newly synthesized VLDL particles, which are subsequently secreted back into the circulation. iaea.orgnih.gov

Through the use of deuterium-labeled α-tocopherol, researchers have been able to follow the time course of its appearance in different lipoprotein fractions. iaea.org These studies demonstrate a consistent pattern where the labeled α-tocopherol first appears in chylomicrons, followed by VLDL, and then subsequently equilibrates into LDL and HDL as VLDL is metabolized in the bloodstream. iaea.orgnih.gov This sequential transfer underscores the integrated nature of lipid and vitamin E transport.

Characterization of α-Tocopherol Transfer Protein (α-TTP) Mediated Discrimination and Exchange

The liver's preferential secretion of α-tocopherol over other vitamin E forms is a critical determinant of the high plasma concentrations of α-tocopherol observed in humans. nih.govresearchgate.net This selective process is mediated by the hepatic α-tocopherol transfer protein (α-TTP). nih.govnih.govnih.gov α-TTP is a cytosolic protein that specifically binds to the RRR-α-tocopherol stereoisomer and facilitates its incorporation into nascent VLDL particles. nih.govnih.gov

Studies utilizing deuterium-labeled stereoisomers of α-tocopherol have been pivotal in characterizing the discriminatory function of α-TTP. nih.gov For instance, by co-administering d₆-RRR-α-tocopherol (the natural form) and d₃-SRR-α-tocopherol (a synthetic stereoisomer), researchers have demonstrated that healthy individuals preferentially maintain plasma levels of the RRR form by secreting it in VLDL. nih.gov In contrast, individuals with familial isolated vitamin E deficiency, who have mutations in the α-TTP gene, show an impaired ability to discriminate between these stereoisomers. nih.govnih.gov This leads to a rapid decline in the plasma concentrations of RRR-α-tocopherol, highlighting the essential role of α-TTP in maintaining vitamin E status. nih.gov

The factors governing α-TTP's ligand discrimination include the methylation pattern of the chromanol ring, the presence of the phytyl tail, and crucially, the R-configuration at the C2 position where the phytyl tail attaches. nih.gov

Quantification of Systemic Turnover and Recirculation Kinetics

The application of stable isotope tracer methodologies has enabled the quantification of the systemic turnover and recirculation kinetics of α-tocopherol. By administering an intravenous dose of d₆-α-tocopherol concurrently with an oral dose of d₃-α-tocopherol, researchers can model the pharmacokinetic parameters of vitamin E in the body. nih.gov This dual-isotope approach allows for the calculation of fractional absorption, as the intravenously administered dose is considered 100% bioavailable. nih.gov

Comparative Analysis of Stereoisomeric α-Tocopherol Biokinetics

Naturally occurring α-tocopherol exists as a single stereoisomer, RRR-α-tocopherol. nih.gov However, the synthetic form, all-rac-α-tocopherol, is a mixture of eight different stereoisomers (RRR, RSR, RRS, RSS, SRR, SSR, SRS, and SSS). nih.gov The use of isotopically labeled tracers has been fundamental in comparing the biokinetics of these different stereoisomers and understanding the basis for the superior biological activity of the natural form. nih.govnih.gov

As highlighted by the function of α-TTP, the body exhibits a clear preference for the 2R-configured stereoisomers (RRR, RSR, RRS, RSS) over the 2S-configured ones (SRR, SSR, SRS, SSS). nih.gov Chiral HPLC analysis of tissues from subjects supplemented with all-rac-α-tocopheryl acetate reveals a differential distribution of the stereoisomers. nih.govcambridge.org For instance, while RRR-α-tocopherol is the predominant form found in human milk, the synthetic 2R stereoisomers can also be present in notable concentrations. researchgate.net

Comparative biokinetic studies in various animal models have further elucidated these discriminatory processes. nih.govcambridge.orgnih.gov For example, in rats fed all-rac-α-tocopheryl acetate, the proportion of RRR-α-tocopherol decreases with increasing dietary levels, while other stereoisomers are less affected. cambridge.org Interestingly, the liver can show a higher proportion of the 2S stereoisomers compared to other tissues, suggesting distinct metabolic fates for these forms. cambridge.org These findings, made possible through the use of advanced analytical techniques to separate and quantify the individual stereoisomers, have been crucial in refining our understanding of the bioavailability and biopotency of different forms of vitamin E.

Deconstructing the Metabolic Transformations and Fate of Labeled α Tocopherol Acetate

Enzymatic Hydrolysis Pathways of the Acetate (B1210297) Moiety in Vivo and In Vitro

Before the biological activity of α-tocopherol can be exerted, the acetate group of α-tocopherol acetate must be cleaved. This hydrolysis is a critical first step in its metabolism. In vivo, this process is efficiently carried out by esterases present in the gut, converting the ester to free tocopherol, which is then absorbed. wikipedia.org Pancreatic cholesterol esterase is one of the key enzymes involved in this intestinal de-esterification process. taylorfrancis.com Studies utilizing deuterium-labeled α-tocopheryl acetate have confirmed that after oral administration, the labeled tocopherol appears in the plasma, indicating successful hydrolysis and absorption. nih.govnih.gov

Identification and Quantitative Profiling of Long-Chain Carboxy-Chromanol Metabolites (e.g., α-CEHC)

Once absorbed, α-tocopherol undergoes a series of metabolic reactions, primarily in the liver. A major pathway involves the oxidative degradation of the phytyl side chain. This process begins with ω-hydroxylation at the terminal methyl group of the side chain, followed by a series of β-oxidation steps. nih.govnih.gov This metabolic cascade results in the formation of a series of long-chain carboxy-chromanol metabolites.

The initial products are 13′-hydroxychromanol (13′-OH) and 13′-carboxychromanol (13′-COOH). nih.govmdpi.com Subsequent cycles of β-oxidation shorten the side chain, producing intermediate metabolites such as 11′-carboxy-alpha-chromanol and 9′-carboxy-alpha-chromanol, and ultimately the short-chain metabolite α-carboxyethyl-hydroxychroman (α-CEHC). The use of stable isotope dilution analysis with deuterated standards allows for the precise quantification of these metabolites in biological samples like plasma and urine. researchgate.netnih.gov

Table 1: Key Long-Chain Metabolites of α-Tocopherol

| Metabolite | Abbreviation | Description |

| α-tocopherol-13′-hydroxy-chromanol | α-T-13′-OH | Initial product of ω-hydroxylation of the phytyl tail. nih.gov |

| α-tocopherol-13′-carboxy-chromanol | α-T-13′-COOH | Formed by the oxidation of the hydroxyl group of α-T-13′-OH. nih.gov |

| 11′-Carboxy-alpha-chromanol | 11'-COOH | An intermediate product of β-oxidation. nih.gov |

| 9′-Carboxy-alpha-chromanol | 9'-COOH | A further intermediate product of β-oxidation. nih.gov |

| α-carboxyethyl-hydroxychroman | α-CEHC | A major, water-soluble end-product of the metabolic pathway. nih.govchiro.org |

Role of Specific Cytochrome P450 Isoforms in α-Tocopherol Catabolism

The initial and rate-limiting step in the catabolism of tocopherols (B72186), ω-hydroxylation, is catalyzed by specific cytochrome P450 (CYP) enzymes. nih.govresearchgate.net Research has identified CYP4F2 as the primary enzyme responsible for this reaction in the human liver. nih.govsemanticscholar.org CYP3A4 has also been implicated in tocopherol degradation. nih.govnih.gov

Table 2: Cytochrome P450 Isoforms in α-Tocopherol Metabolism

| Enzyme | Function | Substrate Preference |

| CYP4F2 | Catalyzes the initial ω-hydroxylation of the phytyl side chain. nih.govsemanticscholar.org | Higher activity for γ-tocopherol than α-tocopherol. nih.govsemanticscholar.org |

| CYP3A4 | Also involved in tocopherol degradation. nih.govnih.gov | Metabolizes a wide range of substrates. nih.gov |

Investigation of Conjugation and Excretion Pathways of α-Tocopherol Metabolites

The water-soluble metabolites of α-tocopherol, particularly α-CEHC, are further processed for excretion from the body. This involves conjugation reactions that increase their polarity. The primary conjugation pathways are glucuronidation and sulfation. nih.govnih.gov These reactions are carried out by UDP-glucuronosyltransferase and sulfotransferase enzymes, respectively. nih.govnih.gov

The resulting conjugated metabolites, such as α-CEHC glucuronide and α-CEHC sulfate (B86663), are then excreted primarily in the urine. chiro.orgnih.gov Some metabolites, especially the long-chain carboxychromanols, can also be excreted in the feces. nih.gov Studies have also identified novel conjugated metabolites in human urine, including α-CEHC glycine (B1666218), α-CEHC taurine, and α-CEHC glycine glucuronide, further expanding our understanding of the diverse excretion pathways. nih.gov The relative proportion of glucuronidated to sulfated metabolites can vary, with glucuronidation often being the more predominant pathway in humans. nih.gov

Tracing the Regeneration and Antioxidant Cycling of α-Tocopherol in Cellular Compartments

α-Tocopherol's primary role as a lipid-soluble antioxidant involves breaking the chain of lipid peroxidation by donating a hydrogen atom from its chromanol ring to a peroxyl radical. nih.gov This action results in the formation of a tocopheroxyl radical. For α-tocopherol to continue its protective function, it must be regenerated from this radical form.

This regeneration, or antioxidant cycling, is a crucial process that occurs in cellular membranes. Water-soluble antioxidants, most notably vitamin C (ascorbate), can reduce the tocopheroxyl radical back to its active α-tocopherol form. nih.govmdpi.com This interaction between lipid-soluble and water-soluble antioxidants is a key feature of the cellular antioxidant defense network. The use of labeled isotopes allows for the tracing of α-tocopherol within different cellular compartments, such as mitochondria and microsomes, which are major sites of oxidative stress and antioxidant action. nih.gov Studies have shown that it is possible to increase the concentration of α-tocopherol in these membranes through dietary means, enhancing their protection against oxidative damage. nih.gov The efficiency of this recycling process significantly enhances the antioxidant capacity of vitamin E. nih.gov

Applications of L α Tocopherol Acetate 13c4,d6 in Advanced Nutritional and Biomedical Research Paradigms

Determination of Absolute and Relative Bioavailability of α-Tocopherol Forms

The use of deuterated α-tocopheryl acetate (B1210297), such as l-α-tocopherol acetate-13C4,d6, has been instrumental in conducting bioavailability studies of different vitamin E forms. By co-administering different isotopically labeled forms, researchers can accurately determine their relative absorption and utilization.

A key area of investigation has been the comparison between the natural (RRR-α-tocopheryl acetate) and synthetic (all-rac-α-tocopheryl acetate) forms of vitamin E. In a human study, subjects were given [5-CD3] 2R, 4'R, 8'R-α-tocopheryl acetate (d3) and [5,7-(CD3)2]-all-rac-α-tocopheryl acetate (d6) for 11 consecutive days. nih.gov By analyzing blood samples over 137 days using gas chromatography/mass spectrometry, the researchers determined that the relative bioavailability of the natural RRR- form compared to the synthetic all-rac- form was 2.0. nih.gov This finding suggests that the natural form is significantly more bioavailable than the currently accepted ratio of 1.36. nih.gov

These studies highlight the critical role of labeled compounds in providing precise data for nutritional recommendations and understanding the biological discrimination between stereoisomers of vitamin E. psu.edu

Table 1: Relative Bioavailability of RRR- vs. all-rac-α-Tocopheryl Acetate

| Labeled Forms Administered | Study Population | Key Finding | Citation |

|---|---|---|---|

| [5-CD3] RRR-α-tocopheryl acetate (d3) and [5,7-(CD3)2]-all-rac-α-tocopheryl acetate (d6) | 6 healthy adults | The relative bioavailability of RRR- vs. all-rac-α-tocopheryl acetate was 2.0. | nih.gov |

| Deuterated RRR-α-tocopheryl acetate and all-rac-α-tocopheryl acetate | Healthy adults | Both forms were absorbed equally well, with a fractional absorption of approximately 0.775. | researchgate.net |

Assessment of Factors Influencing α-Tocopherol Status, Including Dietary and Genetic Modifiers

Stable isotope tracers like l-α-tocopherol acetate-13C4,d6 are invaluable for investigating how various factors modulate vitamin E status in the body. These studies can assess the influence of dietary components, metabolic conditions, and genetic predispositions on α-tocopherol absorption and kinetics.

One study investigated the effect of dietary fat on α-tocopherol bioavailability in both healthy individuals and those with metabolic syndrome. nih.gov Participants were given 15 mg of hexadeuterium-labeled (d6)-RRR-α-tocopherol along with milk containing varying amounts of fat. nih.gov The results showed that the amount of dairy fat did not significantly affect the bioavailability of d6-α-tocopherol. nih.gov However, individuals with metabolic syndrome exhibited lower absorption and a lower plasma concentration of d6-α-tocopherol compared to healthy participants. nih.gov This suggests that metabolic dysfunction, potentially linked to inflammation and oxidative stress, can impair vitamin E absorption and trafficking. nih.gov

Another study using deuterium-labeled α-tocopherols explored the impact of food on vitamin E absorption, indicating that the hydrolysis of α-tocopheryl acetate might be limited when consumed without fat. nih.gov The intestinal absorption of vitamin E is known to require lipid-rich foods to facilitate the process. drugbank.commdpi.com

Elucidation of Interorgan Dynamics and Tissue-Specific Uptake of α-Tocopherol

Tracking the movement of labeled α-tocopherol from the bloodstream into various tissues provides a dynamic picture of its distribution and organ-specific retention. Such studies are crucial for understanding which tissues are prioritized for vitamin E supply and how this is regulated.

Research in rats supplemented with high doses of all-rac-α-tocopheryl acetate demonstrated that tissues such as the liver and adipose tissue accumulate tocopherol at a much faster rate than other tissues like muscle and brain. nih.gov However, upon returning to a normal diet, the tocopherol levels in the liver decreased rapidly, while the decline in adipose tissue was much slower. nih.gov This suggests that the liver acts as a major, short-term available storage organ for tocopherol. nih.gov

In mice, studies using mass spectrometry-based metabolomics after feeding an α-tocopherol-enriched diet revealed changes in the liver metabolome, including increases in liver fatty acids and decreases in serum and liver cholesterol. nih.gov These findings point to the complex interplay between vitamin E status and lipid metabolism within the liver. nih.govnih.gov The uptake of vitamin E into tissues is thought to occur via lipoprotein receptor- and lipoprotein lipase-mediated processes. nih.gov

Table 2: Tissue-Specific Uptake of α-Tocopherol

| Animal Model | Key Findings | Tissue-Specific Observations | Citation |

|---|---|---|---|

| Rats | Tissues continued to increase in tocopherol content for the duration of supplementation (20 weeks). | Liver and adipose tissue showed rapid uptake. Liver tocopherol decreased rapidly after supplementation stopped, while adipose tissue levels decreased slowly. | nih.gov |

| Mice | High-dosage dietary supplementation of α-tocopherol increased its levels in plasma and various tissues. | δ-tocopherol was more efficiently removed from the blood and increasingly retained in the liver over time. | nih.gov |

Utilization in Animal Model Research to Model Systemic Vitamin E Metabolism

Animal models are indispensable for detailed investigations into the metabolic pathways of vitamin E, and the use of l-α-tocopherol acetate-13C4,d6 allows for precise tracing of its metabolic fate. These studies have led to the discovery of novel metabolites and a deeper understanding of how the body processes and eliminates vitamin E.

In a study involving both humans and mice, researchers used α-tocopherol supplementation to identify new urinary metabolites. nih.gov Three previously unknown metabolites were discovered in both species: α-carboxyethylhydroxychroman (α-CEHC) glycine (B1666218), α-CEHC glycine glucuronide, and α-CEHC taurine. nih.gov The identification of these metabolites provides a more complete picture of the metabolic pathways of vitamin E. nih.gov

Research in broiler chickens compared the absorption efficiency of α-tocopheryl acetate and α-tocopherol. plos.org The study found that α-tocopheryl acetate must be hydrolyzed in the intestines before it can be absorbed, and this step can be rate-limiting for its bioavailability. plos.org The relative efficiency of α-tocopheryl acetate in raising tissue vitamin E levels was found to be significantly lower than that of α-tocopherol. plos.org Such findings have important implications for vitamin E supplementation in animal nutrition. researchgate.net The use of deuterated α-tocopherol as the sole source of dietary vitamin E in laboratory animals has also been a unique application to measure the long-term rate of its uptake into blood and tissues. taylorfrancis.com

Computational and Systems Biology Approaches in Labeled α Tocopherol Research

Development and Refinement of Pharmacokinetic (PK) Models for α-Tocopherol.

The use of deuterated and carbon-13 labeled α-tocopherol has been instrumental in the development and refinement of pharmacokinetic (PK) models. nih.govnih.gov These models are mathematical frameworks that describe the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. Stable isotope tracers allow for the differentiation between endogenously present α-tocopherol and the newly introduced labeled form, enabling precise measurement of its kinetic parameters. nih.govtaylorfrancis.com

Early PK models for α-tocopherol were often based on single-tracer experiments and provided foundational insights into its bioavailability and turnover. More recent studies have employed dual-isotope methods, administering one labeled form orally and another intravenously, to more accurately determine fractional absorption and tissue distribution. nih.gov For instance, studies using deuterium-labeled α-tocopherol have helped to quantify its half-life and fractional disappearance rate from plasma. nih.gov

Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful tool in α-tocopherol research. mdpi.com PBPK models integrate physiological and biochemical data to simulate the compound's behavior in different tissues and organs. mdpi.com The use of software like GastroPlus® allows for the simulation of oral drug delivery and prediction of PK parameters, taking into account factors like the compound's high lipophilicity (LogP). mdpi.com These models are continually refined as new data from stable isotope studies become available, leading to a more comprehensive understanding of α-tocopherol kinetics in various populations and physiological states. nih.govnih.gov

Interactive Table: Pharmacokinetic Parameters of Deuterium-Labeled α-Tocopherol

| Parameter | Value | Study Population | Citation |

| Time to Maximum Plasma Concentration (Tmax) | 12.6 ± 2.5 h | Younger and Older Adults | nih.gov |

| Fractional Disappearance Rate | 0.63 ± 0.26 pools/d | Younger and Older Adults | nih.gov |

| Half-life (t1/2) | 30 ± 11 h | Younger and Older Adults | nih.gov |

| Estimated Absorption | 24% ± 16% | Younger and Older Adults | nih.gov |

| Bioavailability (RRR-α-tocopherol) | 81 ± 1% | Healthy Adults | nih.gov |

Integration of Stable Isotope Data for Metabolic Flux Analysis (MFA).

The process involves introducing the ¹³C-labeled α-tocopherol into a biological system (e.g., cell culture or an in vivo model) and then measuring the isotopic enrichment in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov This data is then used in conjunction with a stoichiometric model of the relevant metabolic network to calculate the intracellular fluxes. nih.govnih.gov

In the context of α-tocopherol, MFA can help to:

Quantify the rate of its conversion to various metabolites, such as carboxyethyl-hydroxychromans (CEHCs). nih.govnih.gov

Understand how metabolic fluxes are altered in different physiological or pathological states, such as in smokers or individuals with metabolic syndrome. nih.govnih.gov

Identify bottlenecks or key regulatory points in the α-tocopherol metabolic pathway. vanderbilt.edu

The complexity of metabolic networks often requires sophisticated computational tools and modeling approaches to accurately interpret the isotope labeling data. nih.gov These analyses provide a quantitative and dynamic view of α-tocopherol metabolism that is not achievable through conventional biochemical assays alone.

Interactive Table: Key Concepts in ¹³C Metabolic Flux Analysis

| Concept | Description | Relevance to α-Tocopherol Research |

| Isotope Labeling | Replacing specific atoms in a molecule with their stable isotopes (e.g., ¹³C). fiveable.me | Allows for the tracing of α-tocopherol and its metabolites in biological systems. medchemexpress.com |

| Mass Isotopomer Distribution (MID) | The relative abundance of different isotopologues (molecules differing only in their isotopic composition) of a metabolite. nih.gov | Provides the primary data for calculating metabolic fluxes in the α-tocopherol pathway. |

| Metabolic Model | A mathematical representation of the biochemical reactions in a metabolic network. nih.gov | Provides the framework for interpreting the MID data and calculating fluxes. |

| Flux Estimation | The computational process of determining the rates of metabolic reactions that best explain the measured isotope labeling patterns. nih.gov | Quantifies the in vivo activity of α-tocopherol metabolic pathways. |

Predictive Modeling of α-Tocopherol Metabolism and Disposition.

Predictive modeling combines computational approaches with experimental data to forecast the metabolic fate and distribution of α-tocopherol under various conditions. These models are built upon the kinetic and metabolic data obtained from studies using labeled compounds like l-α-tocopherol acetate-¹³C₄,d₆.

A key aspect of predictive modeling is the ability to simulate "what-if" scenarios. For example, a PBPK model could be used to predict how changes in dietary fat intake might affect the absorption and tissue distribution of α-tocopherol. mdpi.com Similarly, models can be developed to predict how genetic variations in metabolic enzymes, such as cytochrome P450s, might influence an individual's α-tocopherol metabolism and status. nih.govnih.gov

These predictive models are not static; they are continuously updated and validated with new experimental data. The goal is to create increasingly accurate and robust in silico representations of α-tocopherol biology. Such models have significant potential in:

Nutritional Science: To refine dietary recommendations for vitamin E. nih.gov

Pharmacology: To understand potential interactions between α-tocopherol and drugs.

Personalized Medicine: To predict an individual's response to α-tocopherol supplementation based on their unique physiological and genetic makeup.

The integration of data from various "omics" technologies (e.g., genomics, proteomics, metabolomics) with kinetic data from stable isotope studies is a key future direction for developing highly predictive and comprehensive models of α-tocopherol metabolism and disposition.

Interactive Table: Applications of Predictive Modeling in α-Tocopherol Research

| Application Area | Example of Predictive Modeling | Potential Impact |

| Nutritional Requirements | Modeling the impact of different intake levels on plasma and tissue α-tocopherol concentrations. nih.gov | More precise and individualized dietary recommendations for vitamin E. |

| Disease Pathogenesis | Simulating the effect of oxidative stress on α-tocopherol metabolism and depletion. nih.gov | Understanding the role of vitamin E in diseases associated with oxidative stress. |

| Therapeutic Interventions | Predicting the efficacy of α-tocopherol supplementation in different patient populations. | Optimizing therapeutic strategies involving vitamin E. |

Future Trajectories and Methodological Innovations in Labeled α Tocopherol Research

Advancements in Micro-Sampling and Ultra-Sensitive Detection Methods

The progression of research using labeled tracers like l-α-tocopherol acetate-¹³C₄,d₆ is intrinsically linked to the evolution of analytical platforms capable of detecting minute quantities of these compounds in complex biological matrices. The trend is toward less invasive sampling and more powerful detection, enabling studies in sensitive populations and providing higher resolution data.

Key among these advancements is the widespread adoption of liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique has largely superseded gas chromatography-mass spectrometry (GC-MS) for many applications because it does not require the derivatization step, simplifying sample preparation. nih.gov Modern LC-MS/MS methods exhibit exceptional sensitivity, with detection limits for α-tocopherol reaching the picomole (pmol) range. nih.gov This allows for accurate quantification from very small sample volumes, such as 20 μL of serum, which is a significant advantage in clinical and research settings. nih.gov Recent methods have demonstrated the ability to simultaneously quantify α-tocopherol (in the µmol/L range) and its metabolites (in the nmol/L range) from a single sample, streamlining workflows for large-scale studies. mdpi.com

For the ultimate in sensitivity, Accelerator Mass Spectrometry (AMS) represents a significant leap forward. nih.gov Originally used for radiocarbon dating, AMS is an ultra-sensitive detection platform that can measure isotopes at levels far below conventional mass spectrometry. nih.govlibretexts.org This exceptional sensitivity opens the door to microdosing studies where extremely small, physiologically relevant amounts of a labeled compound are administered, minimizing any potential perturbation of the biological system. nih.gov The ability of AMS to overcome challenges of low natural abundance and high background makes it a powerful, albeit less accessible, tool for future tocopherol kinetic studies. nih.govlibretexts.org

The table below summarizes and compares the features of dominant and emerging detection methods used in labeled α-tocopherol research.

Table 1: Comparison of Detection Methods for Labeled α-Tocopherol Analysis This table is interactive. Users can sort columns by clicking on the headers.

| Technique | Typical Sensitivity | Key Advantages | Limitations | Citation |

|---|---|---|---|---|

| GC-MS | Nanogram (ng) | High chromatographic resolution | Requires chemical derivatization, higher sample volume | nih.gov |

| LC-MS/MS | Picomole (pmol) to Nanomole (nmol) | High sensitivity and specificity, no derivatization needed, suitable for metabolite profiling | Potential for matrix effects and ion suppression | nih.govmdpi.com |

| HPLC-Fluorescence | Nanogram per gram (ng/g) | Good sensitivity, relatively inexpensive, robust for routine analysis | Less structural information than MS, only detects fluorescent compounds | notulaebotanicae.ro |

| Accelerator MS (AMS) | Attomole to Zeptomole | Unparalleled sensitivity, allows for microdosing studies | High cost, limited accessibility, requires specialized facilities | nih.govlibretexts.org |

Integration with Proteomic and Metabolomic Profiling for Holistic Pathway Mapping

To move beyond simple kinetic parameters and understand the functional consequences of α-tocopherol processing, researchers are increasingly integrating tracer studies with "multi-omics" approaches. nih.gov By combining data from genomics, proteomics (the study of proteins), and metabolomics (the study of metabolites), a more complete and dynamic picture of α-tocopherol's role in metabolic networks can be constructed. nih.gov

Metabolomics, in particular, offers a powerful lens through which to view the systemic effects of vitamin E. researchgate.netnih.gov Non-targeted metabolomic studies, which aim to capture a broad snapshot of all measurable small molecules, have shown that vitamin E supplementation can cause subtle but distinct changes in the human plasma metabolome. nih.gov For instance, one study identified significant increases in several lysophosphatidylcholine (B164491) species after a four-week supplementation, suggesting an influence on phospholipid metabolism. nih.gov

The integration of proteomics and metabolomics provides a unique opportunity to connect changes in protein expression with downstream metabolic shifts. medrxiv.orgfrontiersin.org For example, a study using a labeled α-tocopherol tracer could be paired with proteomic analysis of liver tissue to identify changes in the expression of metabolic enzymes (like CYP4F2) and transport proteins (like α-TTP). nih.gov Simultaneously, metabolomic profiling of the blood could reveal resulting alterations in lipid species, inflammatory markers, and α-tocopherol's own breakdown products (the "vitamin E metabolome"). mdpi.com This multi-layered approach allows researchers to map the entire pathway from the tracer's absorption and protein-mediated distribution to its ultimate functional impact on cellular metabolism. nih.gov

Exploration of Novel Labeling Strategies and Tracers for Specific Metabolic Questions

The design of the isotopic tracer itself is critical for answering specific biological questions. The choice of isotope (e.g., deuterium (B1214612) [²H or D] vs. carbon-13 [¹³C]) and the position of the label within the α-tocopherol molecule can be tailored to probe different aspects of its metabolic fate.

Tracers like l-α-tocopherol acetate-¹³C₄,d₆ utilize both carbon-13 and deuterium labels. Deuterium (e.g., d₃ or d₆) is a common choice for labeling α-tocopherol. nih.gov However, a potential drawback is that deuterium labeling can sometimes cause a slight shift in the molecule's chromatographic retention time compared to its unlabeled counterpart. researchgate.net This can complicate quantification if the labeled internal standard does not perfectly co-elute with the analyte, potentially leading to errors, especially in the presence of matrix-induced ion suppression. researchgate.net

Carbon-13 labeled standards are often preferred as they are more chemically stable and less likely to exhibit this chromatographic shift, better mimicking the behavior of the natural compound. researchgate.net The choice of tracer can also be used to probe specific pathways. For example, in metabolic flux analysis, different specifically labeled glucose tracers (e.g., [1-¹³C]glucose vs. [U-¹³C₆]glucose) are used to precisely measure fluxes through glycolysis versus the pentose (B10789219) phosphate (B84403) pathway. nih.gov A similar logic can be applied to tocopherol research. A tracer labeled on the chromanol ring could be used to track the fate of the core structure, while a tracer labeled on the phytyl tail could be used to specifically investigate the process of side-chain degradation, which leads to the formation of carboxychromanol metabolites. researchgate.net The synthesis of novel labeled vitamin E analogues and their metabolites is crucial for advancing this area of research. mdpi.com

Table 2: Comparison of Isotopic Labeling Strategies in Tocopherol Research This table is interactive. Users can sort columns by clicking on the headers.

| Labeling Strategy | Primary Use | Advantages | Potential Disadvantages | Citation |

|---|---|---|---|---|

| Deuterium (e.g., d₃, d₆) | Common internal standard and tracer for kinetic studies | Relatively inexpensive to synthesize | Can alter chromatographic retention time ("isotopic effect"), potential for D/H exchange on certain positions | nih.govresearchgate.net |

| Carbon-13 (e.g., ¹³C₃, ¹³C₄) | "Gold standard" internal standard, metabolic flux analysis | Chemically stable, minimal chromatographic shift relative to unlabeled analyte | Generally more expensive to synthesize | researchgate.netnih.gov |

| Position-Specific Labeling | Probing specific metabolic pathways (e.g., ring vs. tail metabolism) | Allows for detailed tracking of molecular fragments through biotransformation | Requires complex, targeted synthesis | nih.govresearchgate.net |

| Dual Labeling (¹³C and D) | Complex kinetic modeling, distinguishing multiple tracer pools | Can track multiple simultaneous biological processes | Increased complexity in synthesis and data analysis | N/A |

Standardization of Research Protocols for Inter-Study Comparability

A significant challenge in the field of vitamin E research is the lack of standardized methodologies, which hinders the ability to compare findings across different studies. nih.govnih.gov Variations in study design, sample handling, extraction procedures, and analytical techniques can lead to disparate results, making it difficult to build a cohesive understanding of α-tocopherol kinetics and metabolism.

For example, the method of extraction can significantly impact the recovery of α-tocopherol and its metabolites. Saponification is often considered the most effective method for releasing all tocochromanols from a food or tissue matrix, especially those that may be esterified. nih.gov Simple solvent extractions may be less efficient, leading to an underestimation of total content. nih.govmdpi.com Furthermore, different analytical methods have different strengths; normal-phase HPLC can separate β- and γ-tocopherol isoforms that often co-elute in more common reversed-phase systems. mdpi.com

To improve data quality and inter-study comparability, there is a clear need for the development and adoption of standardized protocols. This was exemplified by a European multicentre supplementation study, where consistent protocols across five different countries were essential to pool and compare data meaningfully. researchgate.net Such standardization should encompass:

Study Design: Consistent criteria for subject selection, washout periods, and administration of labeled tracers.

Sample Handling: Standardized procedures for blood collection, processing (e.g., plasma vs. serum), storage conditions, and the use of antioxidants to prevent ex vivo degradation.

Analytical Procedures: Validated and harmonized methods for extraction, chromatographic separation, and mass spectrometric detection. mdpi.com

Data Reporting: Uniform reporting of kinetic parameters and metabolite concentrations (e.g., lipid-adjusted vs. unadjusted) to facilitate meta-analyses. researchgate.net

By addressing these areas, the research community can enhance the reliability and impact of studies using powerful tracers like l-α-tocopherol acetate-¹³C₄,d₆, leading to a more robust and definitive understanding of vitamin E's role in human health.

Q & A

Q. What analytical methods are validated for quantifying l-α-tocopherol acetate-13C4,d6 in complex biological matrices?

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection is widely used, with protocols optimized for isotopic variants. For instance, recovery calculations and matrix effect corrections are critical, as demonstrated in studies where a-tocopherol acetate recovery was determined using AUC comparisons between spiked samples and external standards . Isotope dilution mass spectrometry (IDMS) is recommended for enhanced specificity when distinguishing 13C4,d6-labeled compounds from endogenous tocopherols. Method validation should include precision, accuracy, and limits of detection (LOD) tailored to the labeled compound’s unique spectral properties .

Q. How is l-α-tocopherol acetate-13C4,d6 synthesized, and what characterization techniques confirm its structural integrity?

Synthesis typically involves deuterium exchange and 13C labeling during esterification of α-tocopherol with acetic anhydride-13C4. Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential to verify isotopic incorporation and purity. Fourier transform infrared spectroscopy (FT-IR) can confirm ester bond formation (C=O stretch at ~1740 cm⁻¹), while thermogravimetric analysis (TGA) assesses thermal stability, which is critical for storage and handling .

Advanced Research Questions

Q. What experimental designs address contradictions in the antioxidant efficacy of isotopically labeled tocopherol derivatives?

Divergent outcomes, such as vitamin C counteracting α-tocopherol’s protective effects on HDL in specific genotypes (e.g., Hp 2-2 diabetics), highlight the need for genotype-stratified studies. In vitro models using glycosylated Hb-Hp 2-2 complexes and in vivo transgenic mouse studies have shown that isotopic labeling does not inherently alter antioxidant activity but may require adjustments in dosing to account for metabolic stability differences. Co-administration studies with pro-oxidants (e.g., vitamin C) should include kinetic analyses of label retention .

Q. How can researchers optimize encapsulation efficiency for l-α-tocopherol acetate-13C4,d6 in drug delivery systems?

Cyclodextrin-based encapsulation (e.g., CD9–CD22) at a 1:2 molar ratio (tocopherol:cyclodextrin) improves stability and bioavailability. Scanning electron microscopy (SEM) and differential scanning calorimetry (DSC) are used to assess microcapsule morphology and thermal resilience. Encapsulation efficiency (>90%) is validated via HPLC post-lyophilization, with deuterium-labeled compounds requiring stringent humidity control to prevent isotopic exchange .

Q. What methodologies resolve discrepancies in serum concentration measurements of labeled α-tocopherol acetate in clinical cohorts?

Covariance-adjusted ANCOVA models are recommended to control for confounders like total cholesterol and BMI, as demonstrated in case-control studies where serum 13C4,d6-labeled tocopherol showed no significant difference between diabetic and non-diabetic groups. Longitudinal sampling and LC-MS/MS with isotope-specific multiple reaction monitoring (MRM) transitions reduce variability from matrix effects .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., variable antioxidant efficacy), cross-validate methods using orthogonal techniques (e.g., electron paramagnetic resonance (EPR) for radical scavenging vs. thiobarbituric acid reactive substances (TBARS) assay for lipid peroxidation) .

- Stability Testing : Accelerated stability studies (40°C/75% RH) over 12 weeks assess deuterium retention in l-α-tocopherol acetate-13C4,d6, with NMR tracking exchange rates in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.